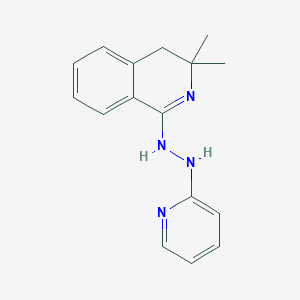
1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine is a complex organic compound that features both isoquinoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a condensation reaction with a suitable pyridine derivative.
Hydrazine Formation: The final step involves the reaction of the intermediate with hydrazine hydrate under controlled conditions to form the desired hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as monoamine oxidase or receptors like nicotinic acetylcholine receptors.
Pathways Involved: It can modulate neurotransmitter pathways, influencing the levels of dopamine and serotonin in the brain.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-dimethyl-4H-isoquinolin-1-yl)-3,3-dimethyl-4H-isoquinoline
- 2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide
Uniqueness
1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine is unique due to its dual isoquinoline and pyridine structure, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-16(2)11-12-7-3-4-8-13(12)15(18-16)20-19-14-9-5-6-10-17-14/h3-10H,11H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBKXZKBERNXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














